molecular formula C11H11FO4 B7902767 Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate

Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate

Cat. No.: B7902767
M. Wt: 226.20 g/mol
InChI Key: ISDXFYCDDXHTBH-UHFFFAOYSA-N
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Description

Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate is a chemical compound known for its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a butanoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with methyl 4-oxobutanoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the ester group can produce 4-(5-fluoro-2-hydroxyphenyl)butanol .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate exerts its effects is through the destabilization of microtubules. This compound binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets involved include tubulin and various mitotic kinases, such as BubR1, Cyclin B1, and CDK1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in cancer therapy .

Properties

IUPAC Name

methyl 4-(5-fluoro-2-hydroxyphenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-16-11(15)5-4-10(14)8-6-7(12)2-3-9(8)13/h2-3,6,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDXFYCDDXHTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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